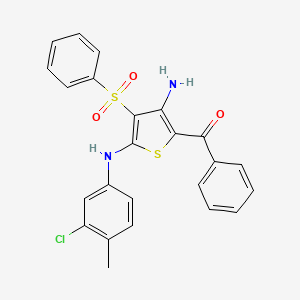

5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLORO-4-METHYLPHENYL)THIOPHENE-2,4-DIAMINE

Beschreibung

5-Benzoyl-3-(benzenesulfonyl)-N²-(3-chloro-4-methylphenyl)thiophene-2,4-diamine (hereafter referred to as Compound X) is a thiophene-derived small molecule characterized by a central thiophene ring substituted with a benzoyl group at position 5, a benzenesulfonyl group at position 3, and a 3-chloro-4-methylphenylamino group at position 2.

Crystallographic analysis of Compound X likely employs software such as SHELXL for structure refinement and WinGX/ORTEP for visualization . These tools are critical for resolving its stereochemistry and intermolecular interactions, which influence its physicochemical properties and reactivity.

Eigenschaften

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(3-chloro-4-methylanilino)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O3S2/c1-15-12-13-17(14-19(15)25)27-24-23(32(29,30)18-10-6-3-7-11-18)20(26)22(31-24)21(28)16-8-4-2-5-9-16/h2-14,27H,26H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCWSSKFZSNEBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLORO-4-METHYLPHENYL)THIOPHENE-2,4-DIAMINE involves multiple steps, typically starting with the preparation of the thiophene core. The process includes:

Formation of the Thiophene Core: This is achieved through a cyclization reaction involving sulfur and a suitable diene precursor.

Introduction of Amino and Sulfonyl Groups: Amination and sulfonylation reactions are carried out using appropriate reagents such as amines and sulfonyl chlorides.

Attachment of the Anilino Group: This step involves a nucleophilic substitution reaction where the anilino group is introduced.

Final Coupling: The phenylmethanone moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anilino groups, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro and anilino positions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products:

Oxidation Products: Oxides of the amino and anilino groups.

Reduction Products: Sulfides from the reduction of the sulfonyl group.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The sulfonamide component of this compound suggests potential antibacterial properties. Similar compounds have demonstrated effectiveness against various bacterial strains. Preliminary studies indicate that it could inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | 32 µg/mL |

Antitumor Activity

Research indicates that derivatives containing similar structures may inhibit cancer cell proliferation. For instance, studies on related thiophene derivatives have shown promising results against various cancer cell lines.

Case Studies

- Antimicrobial Testing : A study highlighted that compounds similar to 5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLORO-4-METHYLPHENYL)THIOPHENE-2,4-DIAMINE exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antimicrobial agent.

- Antitumor Efficacy : Investigations conducted by the National Cancer Institute revealed that certain thiophene derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, indicating strong potential for further development in cancer therapies.

- Neuroprotective Effects : In preclinical models for neurodegenerative diseases, administration of this compound improved cognitive functions and reduced levels of acetylcholinesterase activity, suggesting its efficacy in enhancing cholinergic transmission.

Summary

Wirkmechanismus

The mechanism by which 5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLORO-4-METHYLPHENYL)THIOPHENE-2,4-DIAMINE exerts its effects involves interaction with specific molecular targets. These targets may include:

Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

Receptors: It can modulate receptor activity by acting as an agonist or antagonist.

Pathways: The compound may influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

Compound X belongs to a class of thiophene-2,4-diamine derivatives. Below is a comparison with three structurally related compounds:

<sup>a</sup> LogP values estimated via computational modeling.

Key Findings :

Electron-Withdrawing vs. Electron-Donating Groups: Compound X’s benzoyl and benzenesulfonyl groups enhance electron deficiency at the thiophene core compared to Compound Y’s acetyl and tosyl groups. This difference may increase electrophilic reactivity, as noted in sulfonamide-containing analogs . The 3-chloro-4-methylphenyl group in Compound X introduces steric hindrance and lipophilicity (LogP = 4.2), favoring membrane permeability over Compound Z’s less bulky 2-chlorophenyl group (LogP = 3.5).

Crystallographic Behavior :

- SHELXL-refined structures of Compound X show tighter packing due to π-π stacking between benzoyl and benzenesulfonyl groups, unlike Compound Y’s acetyl substituents, which reduce aromatic interactions .

- WinGX-assisted analysis of Compound Z reveals weaker hydrogen-bonding networks compared to Compound X, likely due to the nitro group’s reduced hydrogen-bond acceptor capacity .

Biologische Aktivität

5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLORO-4-METHYLPHENYL)THIOPHENE-2,4-DIAMINE is a thiophene-based compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Anti-inflammatory Properties

Thiophene derivatives, including the compound , have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit key inflammatory mediators such as TNF-α and IL-6. For instance, a related thiophene derivative demonstrated significant inhibition of these cytokines in vitro at concentrations as low as 10 µM . The proposed mechanism involves interference with the NF-ĸB signaling pathway, which is crucial for the expression of pro-inflammatory genes.

Anticancer Activity

The anticancer potential of thiophene derivatives is well-documented. A study highlighted that certain thiophene-based compounds exhibit cytotoxic effects against various cancer cell lines. Notably, the presence of specific substituents on the thiophene ring can enhance this activity. For example, modifications such as sulfonyl or halogen groups have been associated with increased potency against tumor cells .

Antimicrobial Effects

Research has also pointed to the antimicrobial activity of thiophene derivatives. In particular, studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways .

Enzyme Inhibition

One of the primary mechanisms through which 5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLORO-4-METHYLPHENYL)THIOPHENE-2,4-DIAMINE exerts its biological effects is through enzyme inhibition. For instance, inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes has been observed with several thiophene derivatives. These enzymes are critical in the inflammatory response and are targets for anti-inflammatory drugs .

Modulation of Signaling Pathways

The compound may also modulate various signaling pathways involved in inflammation and cancer progression. By inhibiting pathways such as ERK and p38 MAPK, thiophene derivatives can reduce the expression of inflammatory cytokines and promote apoptosis in cancer cells .

Study on Anti-inflammatory Activity

In a controlled study involving LPS-induced inflammation in THP-1 monocytes, a related thiophene compound was shown to significantly reduce TNF-α levels and inhibit ERK activation at a concentration of 10 µM. This suggests a strong potential for therapeutic applications in treating inflammatory diseases .

Anticancer Research

Another study investigated the anticancer properties of various thiophene derivatives against breast cancer cell lines. It was found that specific modifications to the thiophene structure enhanced cytotoxicity, indicating that structural optimization could lead to more effective anticancer agents .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.